4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline Rosanilin free base is an imine that is 4-methylidenecyclohexa-2,5-dien-1-imine in which the hydrogens of the methylidene group are replaced by 4-aminophenyl and 3-methyl-4-aminophenyl groups. The monohydrochloride salt is the histological dye 'rosanilin'. It has a role as a histological dye, a fluorochrome and a carcinogenic agent. It is an imine and a substituted aniline. It is a conjugate base of a rosanilin(1+).
Brand Name: Vulcanchem
CAS No.: 3248-93-9
VCID: VC1700285
InChI: InChI=1S/C20H19N3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,23H,21-22H2,1H3
SMILES: CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N
Molecular Formula: C20H19N3
Molecular Weight: 301.4 g/mol

4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

CAS No.: 3248-93-9

Cat. No.: VC1700285

Molecular Formula: C20H19N3

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline - 3248-93-9

Specification

CAS No. 3248-93-9
Molecular Formula C20H19N3
Molecular Weight 301.4 g/mol
IUPAC Name 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline
Standard InChI InChI=1S/C20H19N3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,23H,21-22H2,1H3
Standard InChI Key YDCMWLQSPFTWCS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N
Canonical SMILES CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N

Introduction

Physical and Chemical Properties

Structural Characteristics

The compound features a complex structure with three key components: two p-aminophenyl groups and one o-methylaniline group connected to a central carbon atom. The arrangement creates a conjugated system with an iminocyclohexa-2,5-dien-1-ylidene moiety, contributing to its potential chromophoric properties. The methyl group at the ortho position on one of the aromatic rings distinguishes it from similar compounds and influences its steric properties.

Molecular Properties

The molecular properties of 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline are summarized in Table 1, providing essential information about its chemical identity and structural parameters.

Table 1: Molecular Properties of 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

PropertyValueReference
CAS Number3248-93-9
Molecular FormulaC20H19N3
Molecular Weight301.385 g/mol
MDL NumberMFCD00055278
Structural ClassificationTriphenylmethane derivativeBased on structural analysis

Chemical Behavior and Reactivity

Stability and Reactivity Patterns

The compound's stability is influenced by its conjugated system and functional groups. The presence of amino groups (-NH2) makes the compound susceptible to oxidation and protonation reactions. Under standard conditions, the compound likely exhibits reasonable stability but may be sensitive to strong oxidizing agents, acids, and prolonged exposure to light due to its chromophoric structure.

Functional Group Reactivity

The amino groups present in the molecule serve as sites for various chemical transformations. These functional groups can participate in nucleophilic reactions, form salts with acids, undergo diazotization, and engage in condensation reactions. The reactivity profile is consistent with related compounds that form various salts, as evidenced by the documented existence of acetate and hydrochloride derivatives of similar structures .

Synthesis and Production

Industrial Production Considerations

For industrial-scale production, the synthesis would likely involve optimized reaction conditions to ensure high yield and purity. Given the potential applications as a colorant, process parameters would focus on consistency in color properties and minimization of byproducts. Quality control measures would involve spectroscopic analysis to confirm structural integrity and chromatographic techniques to ensure purity.

Analytical Characterization

Chromatographic Analysis

Purification and analysis of this compound would typically employ chromatographic techniques such as:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary identification

  • Column chromatography: For preparative purification

Structural Relationships and Derivatives

Related Compounds and Derivatives

The research data reveals several structurally related compounds that share core features with 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline. Table 2 summarizes these relationships and highlights the structural variations.

Table 2: Structural Comparison with Related Compounds

CompoundKey Structural DifferenceCAS NumberReference
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylanilineParent compound3248-93-9
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine acetateAcetate salt form6155-92-6
4-[(4-Aminophenyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline with phenol and hydrochlorideContains phenol and hydrochlorideNot specified
4-[(4-aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline monohydrochlorideN-phenyl substitution and hydrochloride salt68966-31-4

Salt Forms and Modifications

The existence of various salt forms demonstrates the compound's ability to engage in acid-base reactions, primarily through its amino groups. These salt forms often exhibit different solubility profiles and stability characteristics compared to the parent compound. The documented derivatives include hydrochloride and acetate salts, which may offer advantages in certain applications due to modified physical properties .

Applications and Significance

Industrial Applications

Based on its structural features and relationship to known dyes, 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline likely finds applications in:

  • Textile dyeing processes where triphenylmethane derivatives serve as important colorants

  • Ink formulations for specific printing applications

  • Colorimetric indicators in analytical chemistry

  • Specialty pigments for industrial coatings

Research and Analytical Applications

In research settings, the compound and its derivatives may serve as:

  • Model compounds for studying structure-property relationships in chromophores

  • Precursors for the synthesis of more complex dye molecules

  • Components in photochemical studies involving electron transfer processes

  • Potential candidates for sensor development due to their chromophoric properties

Current Research Trends and Future Perspectives

Future Research Directions

Potential areas for future investigation of this compound include:

  • Structure-activity relationship studies to optimize color properties

  • Development of environmentally friendly synthesis methods

  • Exploration of novel applications beyond traditional colorant uses

  • Investigation of photophysical properties for potential sensing applications

  • Computational studies to predict reactivity and spectral characteristics

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